(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iron;N,N,N',N'-tetramethylethane-1,2-diamine
Description
This compound is a coordination complex comprising iron coordinated to two distinct ligands:
(Z)-1,1,1,5,5,5-Hexafluoro-4-hydroxypent-3-en-2-one: A fluorinated β-diketone analog with a hydroxyl group and a conjugated enone system. The Z-configuration and hexafluoro substitution enhance its electronegativity and chelating ability.
N,N,N',N'-Tetramethylethane-1,2-diamine (TMEDA): A bidentate nitrogen ligand with four methyl groups, widely used to stabilize metal centers via chelation. Its molecular formula is C₆H₁₆N₂ (MW: 116.205), and it adopts a flexible conformation to accommodate metal coordination .
The iron center likely adopts an octahedral geometry, with TMEDA occupying two coordination sites and the fluorinated ligand providing additional bonding through its hydroxyl and carbonyl groups.
Properties
IUPAC Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iron;N,N,N',N'-tetramethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2C5H2F6O2.Fe/c1-7(2)5-6-8(3)4;2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h5-6H2,1-4H3;2*1,12H;/b;2*2-1-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOAKEJIZZXCJR-VIBDZMCESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Fe] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCN(C)C)C.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Fe] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F12FeN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iron;N,N,N’,N’-tetramethylethane-1,2-diamine typically involves the following steps:
Formation of the Hexafluorinated Enone: The hexafluorinated enone can be synthesized through the fluorination of a suitable precursor using reagents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).
Coordination to Iron: The hexafluorinated enone is then coordinated to an iron center. This step often involves the use of iron(II) or iron(III) salts in the presence of a suitable reducing agent.
Addition of N,N,N’,N’-tetramethylethane-1,2-diamine: The final step involves the addition of N,N,N’,N’-tetramethylethane-1,2-diamine to the iron-coordinated hexafluorinated enone under controlled conditions to form the desired complex.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the safety and environmental compliance of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iron;N,N,N’,N’-tetramethylethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The iron center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can occur at the iron center or the enone moiety, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the hexafluorinated enone can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(II) complexes or reduced enone derivatives.
Scientific Research Applications
Organic Synthesis
This compound serves as a valuable building block in the synthesis of more complex fluorinated organic molecules. Its unique structure allows for the introduction of fluorine into various organic frameworks, enhancing their chemical properties.
Catalysis
The incorporation of iron and N,N,N',N'-tetramethylethane-1,2-diamine in the compound enhances its catalytic activity. It is utilized in:
- Cross-Coupling Reactions : Facilitating the formation of carbon-carbon bonds.
- Oxidation Reactions : Acting as a catalyst for the oxidation of alcohols to carbonyl compounds.
Research indicates that (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one can interact with biological molecules due to its structural features:
- Enzyme Modulation : The compound's ability to form strong interactions with proteins suggests potential applications in drug design by modulating enzyme activity.
- Therapeutic Potential : Ongoing studies are exploring its role in inhibiting specific enzymes involved in disease pathways.
Case Study 1: Enzyme Inhibition
A study demonstrated that (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one effectively inhibited a specific enzyme involved in metabolic pathways. The presence of fluorine atoms significantly enhanced binding affinity compared to non-fluorinated analogs.
Case Study 2: Synthesis of Fluorinated Compounds
Researchers utilized this compound as a precursor for synthesizing novel fluorinated pharmaceuticals. The unique reactivity facilitated the introduction of multiple functional groups while maintaining high selectivity.
Mechanism of Action
The mechanism of action of (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iron;N,N,N’,N’-tetramethylethane-1,2-diamine involves its interaction with molecular targets through its iron center and fluorinated enone moiety. The iron center can participate in redox reactions, while the fluorinated enone can engage in various chemical interactions. These interactions can modulate the activity of enzymes or other proteins, influencing biological pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties
Ligand Effects on Metal Reactivity
- TMEDA vs. Phosphine Ligands: TMEDA’s nitrogen donors are weaker σ-donors compared to phosphines (e.g., L1 in Pd(II) complexes), resulting in less electron-rich metal centers. However, TMEDA’s flexibility allows for adaptive coordination, unlike rigid phosphine frameworks .
- Fluorinated β-Diketone vs. Non-Fluorinated Analogs: The hexafluoro substitution increases the ligand’s electronegativity, polarizing the metal center and enhancing its Lewis acidity. This contrasts with non-fluorinated β-diketones, which are less electrophilic and more prone to keto-enol tautomerism.
Catalytic and Magnetic Properties
- Catalysis : Iron-TMEDA complexes are less explored than Pd/Ru analogs but may show promise in radical or oxidation reactions due to Fe’s redox flexibility. In contrast, Pd-L1 complexes excel in C-C bond formation .
- Magnetism : The high-spin Fe(II/III) state in this complex could contrast with low-spin Ru(II)-TMEDA systems, influencing magnetic susceptibility .
Biological Activity
(Z)-1,1,1,5,5,5-Hexafluoro-4-hydroxypent-3-en-2-one; iron; N,N,N',N'-tetramethylethane-1,2-diamine is a complex compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide an in-depth review of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Structural Overview
The compound consists of a hexafluorinated diketone moiety coordinated with iron and a tetramethylethane-1,2-diamine ligand. The presence of fluorine atoms significantly influences its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Coordination : The iron center can participate in redox reactions, which may influence cellular pathways related to oxidative stress.
- Fluorinated Moiety : The hexafluorinated structure enhances lipophilicity and alters the electronic properties of the compound, potentially affecting membrane permeability and interaction with biomolecules.
- Ligand Interaction : The tetramethylethane-1,2-diamine ligand may facilitate specific interactions with enzymes or receptors involved in various biochemical pathways.
Antioxidant Properties
Research indicates that compounds similar to (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one exhibit antioxidant activity. The iron component may enhance this property by participating in Fenton-like reactions that generate reactive oxygen species (ROS), which can modulate oxidative stress responses in cells.
Antimicrobial Activity
Studies have shown that metal complexes with diketones can possess antimicrobial properties. The coordination of iron may enhance the antimicrobial efficacy by disrupting bacterial cell membranes or interfering with metabolic pathways.
Cytotoxic Effects
Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism could involve the induction of apoptosis through oxidative stress or metal-induced DNA damage.
Case Studies
Applications in Medicinal Chemistry
The unique properties of (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one; iron; N,N,N',N'-tetramethylethane-1,2-diamine make it a promising candidate for drug development:
- Drug Design : Its ability to interact with biological targets opens avenues for designing new therapeutics aimed at oxidative stress-related diseases.
- Diagnostic Tools : The fluorinated structure could be utilized in imaging techniques due to its distinct spectral properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
